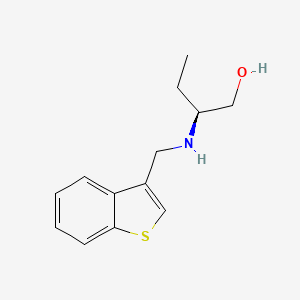![molecular formula C15H15FN2O2 B7646256 [5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone](/img/structure/B7646256.png)
[5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone, also known as FPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FPM is a small molecule that belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities.
Wirkmechanismus
The exact mechanism of action of [5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. By blocking the dopamine D2 receptors, this compound may reduce the activity of the mesolimbic dopamine system, which is implicated in the pathophysiology of schizophrenia. On the other hand, by activating the serotonin 5-HT1A receptors, this compound may increase the release of serotonin, a neurotransmitter that is involved in the regulation of mood, anxiety, and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in the brain, suggesting that it may have anti-inflammatory properties. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons, indicating that it may have neuroprotective effects. Moreover, this compound has been shown to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that is involved in the regulation of anxiety and stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone is its high potency and selectivity for the dopamine D2 and serotonin 5-HT1A receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. Moreover, this compound has good pharmacokinetic properties, including high oral bioavailability and good brain penetration, making it suitable for in vivo studies. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on [5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone. One direction is to investigate its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its anti-inflammatory and anti-tumor properties and develop new anti-cancer drugs based on this compound. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on different neurotransmitter systems. Finally, the development of new analogs of this compound with improved pharmacological properties may lead to the discovery of novel drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of [5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone involves the reaction of 4-fluorophenylboronic acid with furan-2-boronic acid in the presence of a palladium catalyst to form 5-(4-Fluorophenyl)furan-2-boronic acid. The resulting compound is then reacted with piperazine and formaldehyde to yield this compound. The overall yield of the synthesis process is around 40%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
[5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. This compound has also been investigated for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Moreover, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new anti-cancer drugs.
Eigenschaften
IUPAC Name |
[5-(4-fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c16-12-3-1-11(2-4-12)13-5-6-14(20-13)15(19)18-9-7-17-8-10-18/h1-6,17H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMIOAGJMGOMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B7646177.png)
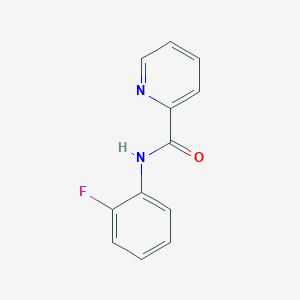
![N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646187.png)
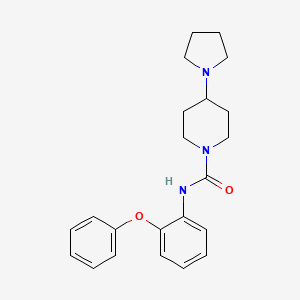
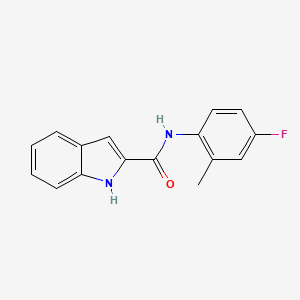
![N-[2-keto-2-(p-anisidino)ethyl]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7646218.png)
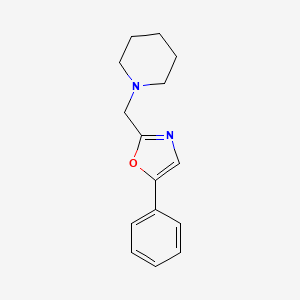
![4-Chloro-5-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]amino]-2-methylpyridazin-3-one](/img/structure/B7646234.png)

![2-Methoxy-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7646260.png)
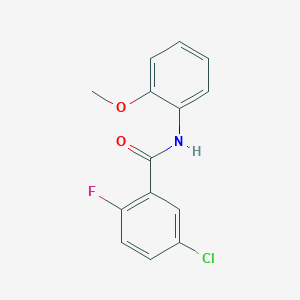
![1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one](/img/structure/B7646266.png)
![4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide](/img/structure/B7646276.png)
